![molecular formula C20H14Br2N2O3 B11542465 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11542465.png)
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of brominated benzodioxole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 4-bromo-1-naphthylamine in the presence of an appropriate hydrazide. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
4-Bromo-1-naphthylamine: Another precursor used in the synthesis.
6-Bromopiperonal: A structurally related compound with similar brominated benzodioxole moiety.
Uniqueness
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE is unique due to its combination of brominated benzodioxole and naphthalene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14Br2N2O3 |
---|---|
Molecular Weight |
490.1 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C20H14Br2N2O3/c21-16-6-5-12(14-3-1-2-4-15(14)16)8-20(25)24-23-10-13-7-18-19(9-17(13)22)27-11-26-18/h1-7,9-10H,8,11H2,(H,24,25)/b23-10+ |
InChI Key |
WLSGBKFXGYUXPK-AUEPDCJTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br)Br |
Origin of Product |
United States |
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